5,6-Dimethyl-2-(prop-2-enylthio)-4-thieno[2,3-d]pyrimidinamine 5,6-Dimethyl-2-(prop-2-enylthio)-4-thieno[2,3-d]pyrimidinamine 5,6-dimethyl-2-(prop-2-enylthio)-4-thieno[2,3-d]pyrimidinamine is an organosulfur heterocyclic compound, an organic heterobicyclic compound, an organonitrogen heterocyclic compound and a thienopyrimidine.
Brand Name: Vulcanchem
CAS No.: 315695-24-0
VCID: VC5306157
InChI: InChI=1S/C11H13N3S2/c1-4-5-15-11-13-9(12)8-6(2)7(3)16-10(8)14-11/h4H,1,5H2,2-3H3,(H2,12,13,14)
SMILES: CC1=C(SC2=NC(=NC(=C12)N)SCC=C)C
Molecular Formula: C11H13N3S2
Molecular Weight: 251.37

5,6-Dimethyl-2-(prop-2-enylthio)-4-thieno[2,3-d]pyrimidinamine

CAS No.: 315695-24-0

Cat. No.: VC5306157

Molecular Formula: C11H13N3S2

Molecular Weight: 251.37

* For research use only. Not for human or veterinary use.

5,6-Dimethyl-2-(prop-2-enylthio)-4-thieno[2,3-d]pyrimidinamine - 315695-24-0

Specification

CAS No. 315695-24-0
Molecular Formula C11H13N3S2
Molecular Weight 251.37
IUPAC Name 5,6-dimethyl-2-prop-2-enylsulfanylthieno[2,3-d]pyrimidin-4-amine
Standard InChI InChI=1S/C11H13N3S2/c1-4-5-15-11-13-9(12)8-6(2)7(3)16-10(8)14-11/h4H,1,5H2,2-3H3,(H2,12,13,14)
Standard InChI Key QNVCAWNRXRVYSQ-UHFFFAOYSA-N
SMILES CC1=C(SC2=NC(=NC(=C12)N)SCC=C)C

Introduction

Structural Analysis and Nomenclature

Molecular Architecture

The compound belongs to the thieno[2,3-d]pyrimidine family, characterized by a fused thiophene-pyrimidine ring system. Key structural features include:

  • 5,6-Dimethyl substituents on the thiophene ring.

  • A prop-2-enylthio (-S-CH2-CH=CH2) group at position 2.

  • An amine (-NH2) group at position 4.

This configuration enhances electronic delocalization and steric bulk, influencing reactivity and intermolecular interactions .

Systematic Nomenclature

The IUPAC name 5,6-dimethyl-2-(prop-2-enylthio)-4-thieno[2,3-d]pyrimidinamine derives from:

  • Thieno[2,3-d]pyrimidin-4-amine as the parent structure.

  • 2-(prop-2-enylthio) and 5,6-dimethyl as substituents.

The SMILES notation CC1=C(SC2=NC(=NC=C2SCC=C)C)N=C1N encodes the connectivity and stereochemistry .

Synthesis and Manufacturing

Optimization Strategies

  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

  • Catalysis: Phase-transfer catalysts (e.g., TBAB) improve thiol reactivity .

Physicochemical Properties

Molecular Metrics

PropertyValueSource
Molecular formulaC12H13N3S2Calculated
Molecular weight279.38 g/molCalculated
LogP (lipophilicity)~2.8 (estimated)Analog data
Hydrogen bond donors1 (NH2)Structure

The prop-2-enylthio group increases hydrophobicity compared to simpler thioether analogs .

Spectral Characteristics

  • IR: N-H stretch (~3350 cm⁻¹), C=S (thiourea, ~1250 cm⁻¹) .

  • NMR: Methyl protons (δ 2.3–2.5 ppm), allylic protons (δ 3.1–3.3 ppm) .

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